molecular formula C17H17FN6O2 B3010856 3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921878-05-9

3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B3010856
CAS No.: 921878-05-9
M. Wt: 356.361
InChI Key: ATNHWBDLFHNLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a novel heterocyclic compound designed for advanced biochemical research. Its complex structure features a fused [1,2,4]triazolopurine-dione core, a scaffold frequently investigated in medicinal chemistry for its potential to interact with various enzymatic targets . The presence of a 4-fluorophenyl substituent is a common feature in compounds developed as kinase inhibitors . This specific molecular architecture suggests potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs, particularly in areas such as oncology and inflammation where similar triazolopyridine and purine derivatives have shown activity . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHWBDLFHNLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS No. 921878-05-9) is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

The primary biological activity of this compound is attributed to its ability to inhibit CDK2 , a key enzyme involved in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to:

  • Cell Cycle Arrest : The inhibition results in a halt in cell division.
  • Induction of Apoptosis : Cells that cannot progress through the cell cycle may undergo programmed cell death.

Biochemical Pathways

The disruption of CDK2 activity affects several downstream signaling pathways critical for cellular proliferation and survival. This mechanism is particularly relevant in cancer biology, where uncontrolled cell division is a hallmark of tumorigenesis.

Pharmacological Profile

The pharmacological profile of this compound indicates favorable properties for drug development:

  • Potency : Similar compounds have shown significant potency against various cancer cell lines.
  • Selectivity : It exhibits selectivity for CDK2 over other kinases, which may reduce off-target effects.

In Vitro Studies

A study by Watanabe et al. (1992) demonstrated that derivatives similar to this compound exhibit potent antagonist activity at serotonin receptors (5-HT2), suggesting potential applications in psychiatric disorders and anxiety treatments. Additionally, compounds with triazole moieties have been shown to interact with divalent cations, indicating possible metal-based therapeutic applications (Maldonado et al., 2009).

In Vivo Studies

Preliminary in vivo studies have indicated that compounds with structural similarities can significantly reduce tumor growth in xenograft models. The mechanism involves the induction of apoptosis and inhibition of angiogenesis.

Comparative Analysis with Related Compounds

Compound NameCDK2 InhibitionInduction of ApoptosisSelectivity
This compoundYesYesHigh
Bicyclic 1,2,4-triazol derivativesModerateYesModerate
Purine derivatives (general)VariableYesLow

Pharmacokinetics

The pharmacokinetic properties of similar triazolopyrimidine compounds suggest that they possess adequate bioavailability and metabolic stability. This profile is essential for ensuring effective therapeutic concentrations are achieved in vivo.

Comparison with Similar Compounds

3-(4-chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

This compound () shares the triazolopurine dione core but differs in substituents:

  • 3-position : 4-chlorophenyl (vs. 4-fluorophenyl in the target compound).
  • 9-position : 4-methylbenzyl (vs. isobutyl).

1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione

Isolated from marine coral (), this natural purine dione lacks the triazolo ring and fluorophenyl group. The absence of fused heterocycles reduces structural rigidity, likely diminishing enzyme-targeting specificity compared to synthetic triazolopurine derivatives .

Key Observations :

  • Halogen Effects : The 4-fluorophenyl group in the target compound balances electron withdrawal and metabolic stability better than chlorine, which may improve bioavailability .
  • Alkyl vs.
  • Natural vs. Synthetic : The natural purine dione () lacks targeted modifications, limiting its therapeutic applicability despite structural simplicity .

Research Findings and Hypotheses

  • Kinase Inhibition : The triazolo-purine dione framework is common in kinase inhibitors (e.g., cyclin-dependent kinases). The target compound’s fluorophenyl group may enhance selectivity over chlorinated analogues due to optimized halogen bonding .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life compared to chlorine-substituted derivatives .
  • Solubility Trade-offs : The isobutyl group may reduce aqueous solubility relative to 4-methylbenzyl but improve membrane permeability.

Q & A

Q. What are the established synthetic pathways for this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, triazolo-purine-dione derivatives are often synthesized via cyclocondensation of substituted benzaldehydes with aminotriazole precursors under acidic or basic conditions. Key intermediates (e.g., triazolo-pyrimidinones) are crystallized from polar aprotic solvents like DMF or dioxane, as described in analogous syntheses . Characterization of intermediates includes 1H/13C-NMR for regiochemical confirmation, IR spectroscopy to track carbonyl group formation, and elemental analysis to verify purity (>95% by HPLC) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : Assign signals for fluorophenyl (δ ~7.2–7.8 ppm) and isobutyl groups (δ ~0.9–2.1 ppm) to confirm substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • HPLC-PDA : Ensures purity (>98%) by monitoring UV absorption at λ ~260–280 nm (purine backbone) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for yield and scalability?

  • Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions for cyclization steps, minimizing byproducts (e.g., dimerization). Statistical software (e.g., JMP, Minitab) models interactions between variables, reducing trial runs by 40–60% . Flow chemistry systems (e.g., microreactors) enhance reproducibility and heat transfer in exothermic steps .

Q. How should researchers resolve contradictions in data from divergent synthetic routes?

  • Methodological Answer :
  • Comparative Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • Isolation of Byproducts : Characterize unexpected products (e.g., regioisomers) via LC-MS/MS and 2D-NMR (COSY, NOESY) to trace mechanistic deviations .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict thermodynamic feasibility of competing pathways, reconciling experimental discrepancies .

Q. What strategies guide structure-activity relationship (SAR) studies for fluorophenyl-substituted triazolopurines?

  • Methodological Answer :
  • Substituent Scanning : Systematically replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity (e.g., kinase inhibition).
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase map critical interactions (e.g., hydrogen bonding at the purine C6 carbonyl) .
  • In Vitro Assays : Compare IC50 values across derivatives to correlate substituent effects with potency. For example, bulkier isobutyl groups may enhance target selectivity by reducing off-target binding .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods with >100 ft/min face velocity during synthesis to avoid inhalation of fine particulates .
  • Storage : Store in airtight containers under nitrogen at 2–8°C, away from oxidizers and moisture. Conduct regular stability tests (TGA/DSC) to monitor decomposition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.